Ethyl 6-fluoroquinoline-3-carboxylate

Vue d'ensemble

Description

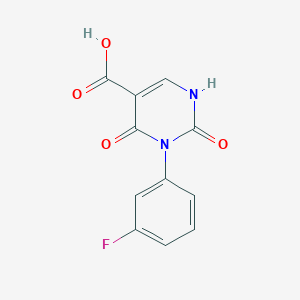

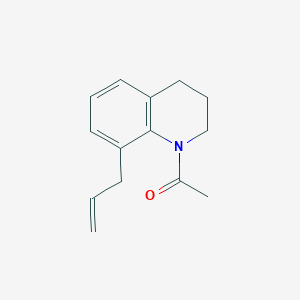

Ethyl 6-fluoroquinoline-3-carboxylate is an organic compound with the chemical formula C12H10FNO2. It belongs to the class of quinoline carboxylic acid derivatives .

Synthesis Analysis

The synthesis of this compound involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The reaction with POCl3 is then carried out to obtain the final product .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 . The molecular weight of the compound is 219.22 .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 219.22 . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis as an Intermediate

Ethyl 6-fluoroquinoline-3-carboxylate is notably used as an intermediate in the synthesis of antibacterial fluoroquinolones. For instance, Radl (1994) described its synthesis for use in developing such compounds (Rádl, 1994).

Antibacterial Activity

This compound has been explored for its antibacterial properties. A study by Koga et al. (1980) synthesized derivatives of this compound, noting significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Similarly, the work of Abu-Sheaib et al. (2008) highlighted moderate antibacterial activity in some derivatives against various bacterial species (Abu-Sheaib et al., 2008).

Synthesis of Derivatives

This compound serves as a key precursor in the synthesis of various derivatives. For example, Zahra et al. (2007) prepared derivatives through chemical reduction and nucleophilic addition reactions, providing valuable data for further chemical applications (Zahra et al., 2007).

Role in NMR Studies

This compound has also been involved in NMR spectroscopy studies. Podányi et al. (1996) synthesized and analyzed its derivatives for NMR spectral data, contributing to our understanding of its chemical behavior (Podányi et al., 1996).

In Vitro Biological Activities

Its derivatives have been synthesized and evaluated for in vitro biological activities, as reported by Sharma and Jain (2008). They synthesized a series of N-nicotinoyl derivatives and evaluated their antibacterial activities (Sharma & Jain, 2008).

Safety and Hazards

Ethyl 6-fluoroquinoline-3-carboxylate is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

Ethyl 6-fluoroquinoline-3-carboxylate is a derivative of the fluoroquinolone family of antibacterials . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells are unable to replicate and eventually die .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling . This disruption prevents the unwinding of DNA strands, which is necessary for the initiation of DNA replication . The downstream effect is the cessation of bacterial growth due to the inability to replicate DNA .

Pharmacokinetics

It is known that fluoroquinolones, in general, have high gi absorption and are permeable to the blood-brain barrier . Fluoroquinolones are also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cells to die . This makes it an effective antibacterial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones .

Propriétés

IUPAC Name |

ethyl 6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHUAEQBXFNORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695140 | |

| Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71083-14-2 | |

| Record name | Ethyl 6-fluoro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

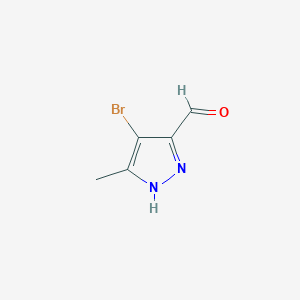

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

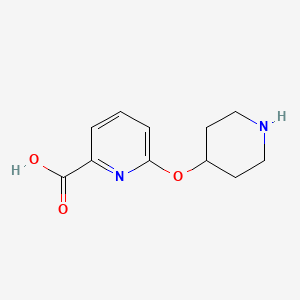

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)